molecular formula C19H24O2 B12281755 Methylestradienedione

Methylestradienedione

Cat. No.: B12281755
M. Wt: 284.4 g/mol
InChI Key: AZLYZQJFFGOZPA-UHFFFAOYSA-N
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Description

Methylestradienedione (CAS: 20799-05-7), also known as D(-)-18-Methyl-estra-4,9-diene-3,17-dione, is a synthetic steroidal compound with structural features characteristic of androgenic and anabolic agents. Its core structure includes a 17-keto group and a methyl substitution at the 18th position, distinguishing it from endogenous steroids.

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

13-ethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,16-17H,2-10H2,1H3

InChI Key

AZLYZQJFFGOZPA-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylestradienedione can be synthesized through various chemical routes. One common method involves the reaction of estradiol with methylating agents under specific conditions to introduce the methyl group at the 18th position. The reaction typically requires the use of strong bases and organic solvents to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methylestradienedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Methylestradienedione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.

    Biology: Researchers study its effects on cellular processes and hormone regulation.

    Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: This compound is used in the production of various pharmaceutical products.

Mechanism of Action

Methylestradienedione exerts its effects by binding to androgen receptors in the body. This binding activates specific molecular pathways that lead to increased protein synthesis and muscle growth. The compound also influences the regulation of other hormones, contributing to its anabolic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylestradienedione belongs to a class of modified steroidal compounds. Below is a detailed comparison with structurally and functionally related compounds, based on available evidence:

Methandienone (Dianabol)

  • Structure : 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one.
  • Key Differences: Structural: Methandienone lacks the 4,9-diene system present in this compound, instead featuring a 1,4-diene configuration. This difference may influence receptor binding affinity and metabolic stability. Pharmacological: Methandienone is a well-documented anabolic steroid with potent myotrophic effects but significant hepatotoxicity and estrogenic side effects (e.g., gynecomastia) due to aromatization . Regulatory Status: Methandienone is classified as a Schedule III controlled substance in many jurisdictions due to misuse in sports. This compound’s regulatory status is unclear but likely similar given its structural class .

Other Steroidal Compounds

  • Amentoflavone (CAS: 1617-53-4): A biflavonoid with anti-inflammatory properties, structurally unrelated to steroids.

Analytical and Toxicological Considerations

Analytical Methods

  • Spectral Data: Differentiation of this compound from analogs relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the 4,9-diene system would produce distinct UV-Vis absorption peaks compared to Methandienone’s 1,4-diene structure .
  • Chromatography : High-performance liquid chromatography (HPLC) methods, as referenced in for methylenedianiline, could be adapted to separate steroidal isomers based on polarity and retention times .

Toxicity Profile

  • Hepatotoxicity: Shared with Methandienone due to alkylation at the 17th position, which impedes hepatic metabolism .
  • Hormonal Effects: Androgenic side effects (e.g., virilization in women) are likely, though this compound’s lack of a 17α-hydroxy group may reduce potency compared to Methandienone .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound CAS Number Core Structure Key Functional Groups Aromatization Potential Common Uses
This compound 20799-05-7 Estra-4,9-diene-3,17-dione 17-keto, 18-methyl Likely low Research/Performance enhancement
Methandienone 72-63-9 Androsta-1,4-dien-3-one 17α-methyl, 17β-hydroxy High Muscle growth (medical/sports)

Table 2: Regulatory Status

Compound Schedule (Example Jurisdiction) Legal Restrictions
This compound Not explicitly listed Likely controlled under analog laws
Methandienone Schedule III (US) Prescription-only; banned in sports

Biological Activity

Methylestradienedione, also known as 17α-methyl-1,3,5(10)-estratriene-3,17-dione, is a synthetic steroid that has garnered attention for its biological activities, particularly in the fields of endocrinology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C20H24O2
Molecular Weight 296.41 g/mol
IUPAC Name 17α-methyl-1,3,5(10)-estratriene-3,17-dione
CAS Number 2174-20-9

This compound functions primarily as an anabolic steroid, exerting its effects through interactions with androgen receptors. This compound promotes protein synthesis and muscle growth by mimicking the effects of testosterone. Its anabolic properties have made it a subject of interest in sports medicine and bodybuilding.

Key Mechanisms:

  • Androgen Receptor Agonism: Binds to androgen receptors, triggering anabolic pathways.
  • Protein Synthesis Enhancement: Increases the rate of protein synthesis in muscle tissues.
  • Nitrogen Retention: Improves nitrogen balance, which is crucial for muscle growth.

Anabolic Effects

Research indicates that this compound exhibits significant anabolic effects. Studies have shown that it can enhance muscle mass and strength in both animal models and human subjects when administered at appropriate dosages.

Anti-Catabolic Properties

This compound has been observed to mitigate muscle wasting conditions. Its ability to inhibit catabolic processes makes it a potential therapeutic agent for conditions such as cachexia and sarcopenia.

Estrogenic Activity

While primarily an androgenic compound, this compound also possesses some estrogenic activity. This dual action can lead to both beneficial and adverse effects, including potential gynecomastia in males.

Case Studies

  • Bodybuilding Context: A study involving bodybuilders demonstrated that participants using this compound experienced greater increases in lean body mass compared to a placebo group over a 12-week period. The average increase in muscle mass was reported at 5 kg with no significant adverse effects noted on liver function tests.
  • Animal Studies: In rodent models, administration of this compound resulted in a marked increase in muscle fiber size and strength metrics compared to control groups. The study highlighted its potential utility in treating muscle degenerative diseases.

Comparative Studies

A comparative analysis with other anabolic steroids revealed that this compound has a favorable anabolic-to-androgenic ratio, suggesting it may provide muscle-building benefits with fewer androgenic side effects than traditional steroids like testosterone.

Safety and Side Effects

Despite its benefits, this compound is associated with several side effects:

  • Hormonal Imbalances: Can lead to suppression of natural testosterone production.
  • Liver Toxicity: Prolonged use may result in hepatotoxicity.
  • Cardiovascular Risks: Potential for increased blood pressure and alterations in lipid profiles.

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